molecular formula C7H4F3N3O B6256810 1-azido-3-(trifluoromethoxy)benzene CAS No. 1146219-87-5

1-azido-3-(trifluoromethoxy)benzene

Cat. No. B6256810
CAS RN: 1146219-87-5
M. Wt: 203.1
InChI Key:
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Description

Synthesis Analysis

The synthesis of 1-azido-3-(trifluoromethoxy)benzene involves several steps. The compound can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . A novel reaction for the synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane has also been reported .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an azido group and a trifluoromethoxy group attached to a benzene ring . The molecular weight of the compound is 203.12 .

Scientific Research Applications

1-Azido-3-TFMB has been used in a variety of scientific research applications, including the synthesis of novel compounds, the study of enzyme-catalyzed reactions, and the study of the mechanism of action of drugs. It has also been used to study the effects of organophosphate compounds on the human body and to study the effects of drugs on the human brain.

Mechanism of Action

1-Azido-3-TFMB acts as a substrate for enzymes, allowing them to catalyze reactions. It can also act as a prodrug, which is a compound that is converted into an active drug by the body. In addition, it can act as a ligand, binding to proteins and other molecules in the body to modulate their activity.
Biochemical and Physiological Effects
1-Azido-3-TFMB has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes, modulate the activity of proteins and other molecules, and act as a prodrug. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

1-Azido-3-TFMB has several advantages for laboratory experiments. It is easy to synthesize and can be used in a variety of reactions. It is also relatively stable and does not react with other compounds. However, it can be toxic in high concentrations and can be difficult to handle in large quantities.

Future Directions

1-Azido-3-TFMB has many potential future applications. It could be used to study the effects of drugs on the human body, to develop new drugs, or to study the effects of organophosphate compounds on the human body. It could also be used to study the mechanism of action of drugs and to develop new enzyme-catalyzed reactions. Additionally, it could be used to study the effects of drugs on the human brain, to develop new drugs for neurological disorders, or to study the effects of drugs on the immune system.

Synthesis Methods

1-Azido-3-TFMB can be synthesized by a variety of methods, including the reaction of 3-trifluoromethoxybenzaldehyde with sodium azide in aqueous ethanol. This reaction produces 1-azido-3-(trifluoromethoxy)benzeneMB in high yield. Other methods of synthesis include the reaction of 3-trifluoromethoxybenzaldehyde with dimethyl sulfate in the presence of a base, and the reaction of 3-trifluoromethoxybenzyl chloride with sodium azide in aqueous ethanol.

Safety and Hazards

The safety data sheet for (Trifluoromethoxy)benzene, a related compound, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and not to ingest .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-azido-3-(trifluoromethoxy)benzene involves the introduction of an azido group onto a trifluoromethoxybenzene ring.", "Starting Materials": [ "3-(trifluoromethoxy)aniline", "sodium azide", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "The starting material, 3-(trifluoromethoxy)aniline, is first diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.", "The diazonium salt is then reacted with sodium azide in the presence of sulfuric acid to form the azido compound.", "The product is then purified by recrystallization from ethanol.", "The final product, 1-azido-3-(trifluoromethoxy)benzene, can be obtained by treating the purified azido compound with sodium hydroxide in acetic acid." ] }

CAS RN

1146219-87-5

Molecular Formula

C7H4F3N3O

Molecular Weight

203.1

Purity

95

Origin of Product

United States

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